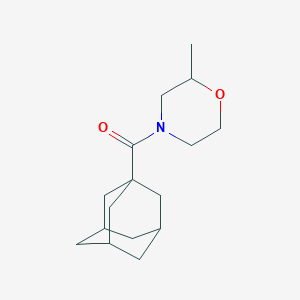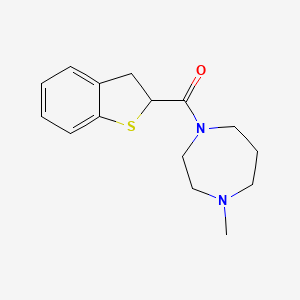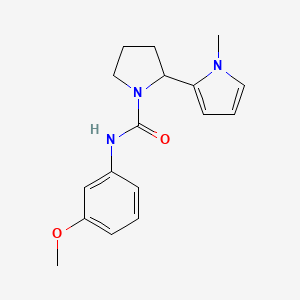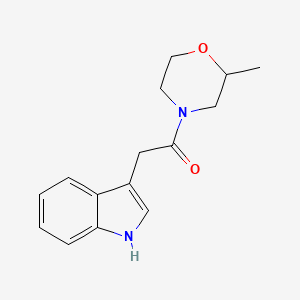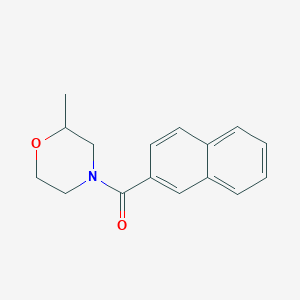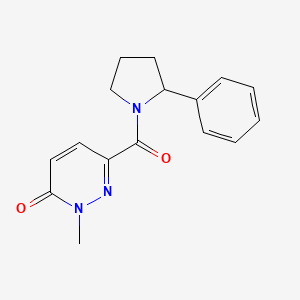
2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)pyridazin-3-one, also known as GSK-3β inhibitor VIII, is a synthetic small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the pyridazinone class of compounds and has been shown to inhibit glycogen synthase kinase-3β (GSK-3β), an enzyme involved in various physiological processes.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)pyridazin-3-one involves the inhibition of 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)pyridazin-3-oneβ, an enzyme that plays a crucial role in various cellular processes such as glycogen metabolism, cell cycle regulation, and gene expression. Inhibition of 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)pyridazin-3-oneβ has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)pyridazin-3-one have been extensively studied. In addition to its neuroprotective effects, this compound has been shown to have anti-inflammatory and anti-tumor properties. It has also been shown to have positive effects on glucose metabolism and insulin sensitivity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)pyridazin-3-one in lab experiments is its specificity for 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)pyridazin-3-oneβ. This compound has been shown to selectively inhibit 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)pyridazin-3-oneβ without affecting other kinases, which makes it a valuable tool for studying the role of 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)pyridazin-3-oneβ in various cellular processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)pyridazin-3-one. One area of interest is its potential use in the treatment of other neurodegenerative diseases such as Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, as 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)pyridazin-3-oneβ has been shown to play a role in tumor growth and metastasis. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)pyridazin-3-one has been described in several research articles. One of the most commonly used methods involves the reaction of 2-methyl-6-nitro-pyridazin-3-one with 2-phenylpyrrolidine-1-carboxylic acid in the presence of a reducing agent such as iron powder or zinc powder. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)pyridazin-3-one has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications is in the treatment of Alzheimer's disease. 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)pyridazin-3-oneβ has been implicated in the pathogenesis of Alzheimer's disease, and inhibition of this enzyme has been shown to improve cognitive function in animal models of the disease.
properties
IUPAC Name |
2-methyl-6-(2-phenylpyrrolidine-1-carbonyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-18-15(20)10-9-13(17-18)16(21)19-11-5-8-14(19)12-6-3-2-4-7-12/h2-4,6-7,9-10,14H,5,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSSDXWQIYBRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

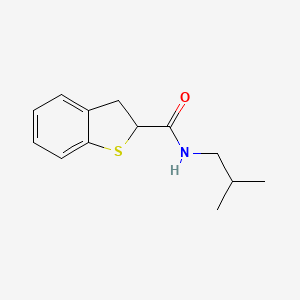
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492378.png)
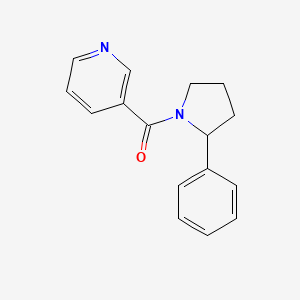
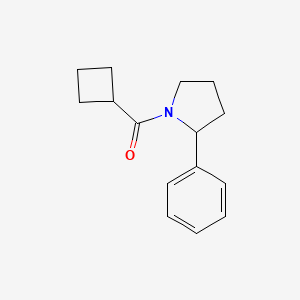
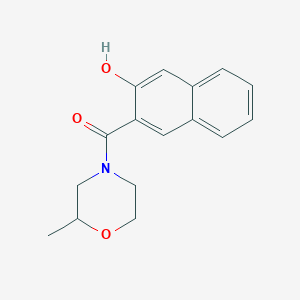
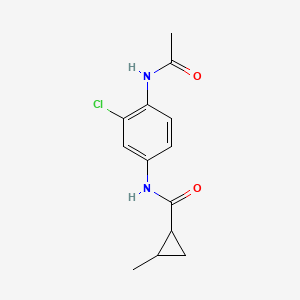
![2-Cyclopent-2-en-1-yl-1-[4-(4-hydroxyphenyl)piperidin-1-yl]ethanone](/img/structure/B7492392.png)
![N-[3-oxo-3-(2-propan-2-yliminopyridin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B7492393.png)
